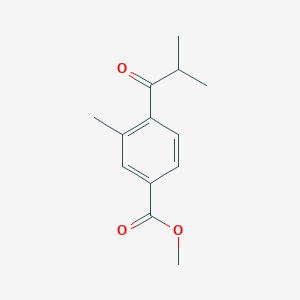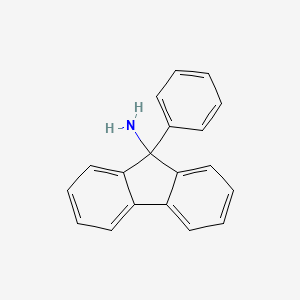
2-Thiophenecarboxaldehyde, 4-cyclopropyl-5-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-CYCLOPROPYL-5-(TRIFLUOROMETHYL)THIOPHENE-2-CARBALDEHYDE is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The compound is characterized by the presence of a cyclopropyl group and a trifluoromethyl group attached to the thiophene ring, along with an aldehyde functional group at the second position. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-CYCLOPROPYL-5-(TRIFLUOROMETHYL)THIOPHENE-2-CARBALDEHYDE can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize thiophene derivatives . Additionally, the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, can also be used .
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-CYCLOPROPYL-5-(TRIFLUOROMETHYL)THIOPHENE-2-CARBALDEHYDE undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products:
Oxidation: 4-CYCLOPROPYL-5-(TRIFLUOROMETHYL)THIOPHENE-2-CARBOXYLIC ACID
Reduction: 4-CYCLOPROPYL-5-(TRIFLUOROMETHYL)THIOPHENE-2-METHANOL
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
4-CYCLOPROPYL-5-(TRIFLUOROMETHYL)THIOPHENE-2-CARBALDEHYDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of 4-CYCLOPROPYL-5-(TRIFLUOROMETHYL)THIOPHENE-2-CARBALDEHYDE depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to potential biological effects.
Comparison with Similar Compounds
5-(TRIFLUOROMETHYL)THIOPHENE-2-CARBALDEHYDE: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
4-CYCLOPROPYLTHIOPHENE-2-CARBALDEHYDE: Lacks the trifluoromethyl group, which may influence its chemical properties and applications.
4-CYCLOPROPYL-5-METHYLTHIOPHENE-2-CARBALDEHYDE: Contains a methyl group instead of a trifluoromethyl group, potentially altering its chemical behavior.
Uniqueness: The combination of the cyclopropyl and trifluoromethyl groups in 4-CYCLOPROPYL-5-(TRIFLUOROMETHYL)THIOPHENE-2-CARBALDEHYDE imparts unique chemical properties, such as increased stability and reactivity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H7F3OS |
|---|---|
Molecular Weight |
220.21 g/mol |
IUPAC Name |
4-cyclopropyl-5-(trifluoromethyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H7F3OS/c10-9(11,12)8-7(5-1-2-5)3-6(4-13)14-8/h3-5H,1-2H2 |
InChI Key |
HYMFDVPQAWKTIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(SC(=C2)C=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-([1,1'-Biphenyl]-4-yl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B13992026.png)
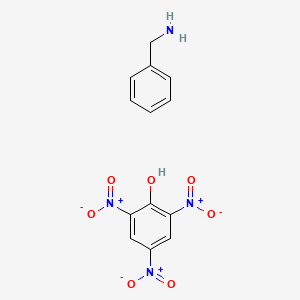
![2-Chloro-6-(2-methylpropyl)imidazo[1,2-b]pyridazine](/img/structure/B13992047.png)

![7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13992049.png)
![4,7-Dichloro-8-fluoro-2-(trifluoromethyl)pyrido[4,3-D]pyrimidine](/img/structure/B13992054.png)
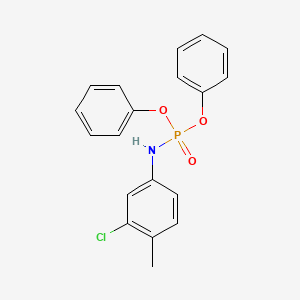
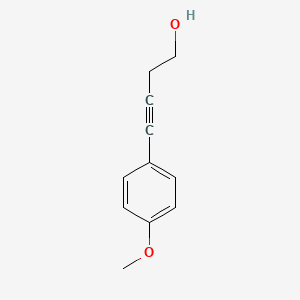
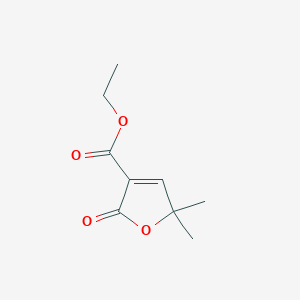
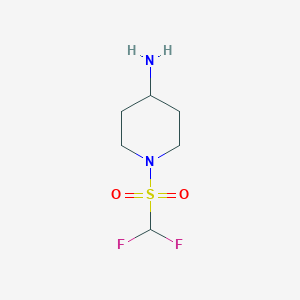
![(7-Oxo-5,6-dihydropyrrolo[3,4-b]pyridin-3-yl)boronic acid](/img/structure/B13992104.png)
